molecular formula C13H14F2O3 B1325275 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid CAS No. 898766-19-3

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid

Cat. No.: B1325275
CAS No.: 898766-19-3
M. Wt: 256.24 g/mol
InChI Key: LOABOFZZPXSXLT-UHFFFAOYSA-N
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Description

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid: is an organic compound characterized by the presence of a heptanoic acid chain substituted with a 2,3-difluorophenyl group and a ketone functional group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 2,3-difluorophenyl intermediate: This can be achieved through the halogenation of a phenyl ring followed by selective fluorination.

    Coupling with a heptanoic acid derivative: The 2,3-difluorophenyl intermediate is then coupled with a heptanoic acid derivative using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Oxidation to form the ketone: The final step involves the oxidation of the heptanoic acid derivative to introduce the ketone functional group at the seventh carbon. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atoms can enhance binding affinity and selectivity for certain targets, while the ketone group can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    7-(2,3-Difluorophenyl)-7-oxoheptanoate: An ester derivative with similar structural features.

    2,3-Difluorophenylacetic acid: A related compound with a shorter carbon chain.

    2,3-Difluorophenylboronic acid: A boronic acid derivative with similar phenyl substitution.

Uniqueness

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid is unique due to the combination of its heptanoic acid chain, ketone functional group, and difluorophenyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

7-(2,3-difluorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-10-6-4-5-9(13(10)15)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOABOFZZPXSXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645328
Record name 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-19-3
Record name 2,3-Difluoro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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